3-Amino-4-methylphenol hydrochloride
Description
Properties
IUPAC Name |
3-amino-4-methylphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c1-5-2-3-6(9)4-7(5)8;/h2-4,9H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZZKFZASXGPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227302-39-8 | |
| Record name | Phenol, 3-amino-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227302-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-methylphenol hydrochloride can be synthesized through the reduction of 4-nitro-3-methylphenol using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is typically carried out under an inert atmosphere to prevent oxidation, and the product is then converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reduction methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale hydrogenation processes are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methylphenol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound to produce quinones or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the compound further.
Substitution: Nucleophilic substitution reactions can occur with various electrophiles, such as alkyl halides, under suitable conditions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Further reduced amines or alcohols.
Substitution Products: Alkylated derivatives of the compound.
Scientific Research Applications
3-Amino-4-methylphenol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-Amino-4-methylphenol hydrochloride is similar to other phenolic compounds such as 4-aminophenol and 2-methyl-4-nitrophenol. it is unique in its structure and reactivity due to the presence of the amino group and the methyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns compared to other phenolic compounds.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Key Observations:
- Substituent Effects: Replacing the methyl group in this compound with chlorine (as in 3-amino-4-chlorophenol) increases molecular weight (143.56 vs. 175.62) and alters electronic properties. Chlorine’s electron-withdrawing nature may enhance stability, as evidenced by the higher melting point (211–212°C) of 3-amino-4-chlorophenol compared to methyl-substituted analogs .
- Purity and Synthesis: High-purity (>95%) aminophenol hydrochlorides are achievable via asymmetric synthesis or advanced chromatographic methods, as noted for (R)-2-amino-1-(3-chlorophenyl)ethanol hydrochloride .
Stability and Analytical Methods
- Stability Data: While direct stability studies on this compound are absent, RP-HPLC methods validated for amitriptyline hydrochloride (Table 6, ) and gabapentin (Table 8, ) highlight standardized approaches for analyzing hydrochloride salts. These methods could be adapted for quality control of aminophenol derivatives.
- Degradation Trends: Hydrochloride salts generally exhibit enhanced stability under controlled storage (-20°C), as noted for 4-dimethylamino-N-benzylcathinone hydrochloride .
Biological Activity
3-Amino-4-methylphenol hydrochloride, also known as 4-Amino-m-cresol, is a phenolic compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by the presence of an amino group and a methyl group on the phenolic ring. This structure contributes to its unique biochemical properties and its role as a buffering agent in biological systems, particularly in cell cultures where maintaining pH is essential.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in pharmaceuticals and as a preservative in cosmetics.
DNA Damage Induction
One of the notable biological activities of this compound is its ability to cause DNA damage in the presence of copper ions (Cu(II)). This property raises concerns regarding its mutagenic potential, necessitating further investigation into its safety profile .
The exact mechanism of action for this compound remains poorly understood. However, it is known to interact with cellular components leading to oxidative stress and DNA strand breaks when combined with metal ions like Cu(II) . This interaction could be attributed to the formation of reactive oxygen species (ROS), which are known to cause cellular damage.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations. The minimum inhibitory concentration (MIC) values varied depending on the bacterial strain tested.
- Genotoxicity Assessments : A study conducted on mammalian cells indicated that exposure to this compound resulted in increased micronuclei formation, suggesting genotoxic effects that warrant careful evaluation for safety in consumer products .
- Pharmacokinetics : Research into the pharmacokinetics of this compound revealed that it is metabolized into various metabolites, which may also exhibit biological activities. Understanding these pathways is crucial for assessing both therapeutic potential and safety.
Comparative Analysis
| Property | This compound | Related Compounds |
|---|---|---|
| Chemical Formula | C8H12ClN | C7H9NO (3-Amino-4-methylphenol) |
| Antimicrobial Activity | Yes | Varies by compound |
| DNA Damage Potential | Yes (in presence of Cu(II)) | Some related compounds show similar effects |
| Buffering Capacity | High | Varies |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the effects of this compound. This includes:
- Long-term Toxicity Studies : To assess chronic exposure effects on human health.
- Mechanistic Studies : To clarify how this compound interacts with cellular systems.
- Therapeutic Applications : Exploring its potential as an antimicrobial agent or in drug formulation.
Q & A
Basic: What synthetic routes are recommended for preparing high-purity 3-Amino-4-methylphenol hydrochloride?
Methodological Answer:
A common approach involves reductive amination of 4-methylphenol derivatives followed by hydrochlorination. For example, starting with 4-methyl-3-nitrophenol, catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine. Subsequent treatment with HCl yields the hydrochloride salt. Purity (>98%) can be achieved via recrystallization in ethanol/water mixtures, monitored by HPLC . Melting point consistency (e.g., 183.5–184.6°C) should align with literature values to confirm crystallinity .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons (δ 6.5–7.2 ppm) and methyl/amine groups (δ 2.3–3.1 ppm).
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 171.1 (free base) and [M+Cl]⁻ for the hydrochloride .
Melting point analysis (e.g., 183–185°C) must account for decomposition tendencies; differential scanning calorimetry (DSC) is advised for thermal stability assessment .
Advanced: How can researchers resolve contradictions in reported melting points (e.g., 180°C vs. 185°C)?
Methodological Answer:
Discrepancies often arise from:
Hydrate vs. Anhydrous Forms : Thermogravimetric analysis (TGA) identifies water content. Recrystallize under controlled humidity.
Decomposition : DSC can detect endothermic peaks preceding melting. Use inert atmospheres (N₂/Ar) during analysis to minimize oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
